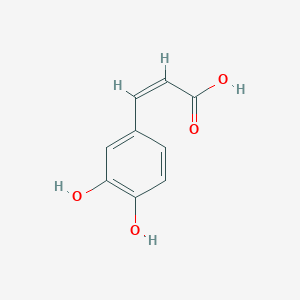

cis-Caffeic acid

描述

cis-Caffeic acid: is an organic compound known as 3,4-dihydroxy cinnamic acid. It is a naturally occurring phenolic acid found in various plants and vegetables. This compound is characterized by its two functional groups: phenolic hydroxyl and acrylic acid . It is widely studied for its physiological activities and potential health benefits.

准备方法

Synthetic Routes and Reaction Conditions: cis-Caffeic acid can be synthesized through various methods. One common approach is the modified Wittig reaction, which is used to construct unsaturated carbon-carbon bonds. This reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring can influence the reaction yields .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources through the shikimic acid pathway. This biosynthetic pathway involves the deamination of phenylalanine to cinnamic acid, which is then transformed into this compound .

化学反应分析

Types of Reactions: cis-Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s phenolic hydroxyl and acrylic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and amides .

科学研究应用

Chemical Properties and Biological Activities

Cis-caffeic acid is a phenolic compound found in various plants, including fruits and vegetables. It exhibits several biological activities:

- Antioxidant Activity : this compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and pathways, contributing to its anti-inflammatory properties.

- Anticancer Potential : this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Cancer Treatment

This compound has been studied for its potential as an adjuvant therapy in cancer treatment. Research indicates that it can enhance the effectiveness of conventional chemotherapeutics:

- Synergistic Effects with Chemotherapy : In vitro studies have demonstrated that this compound can restore sensitivity to cisplatin in resistant ovarian carcinoma cells. When combined with cisplatin, it increased caspase activity significantly, indicating enhanced apoptosis in cancer cells .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties. It may play a role in preventing neurodegenerative diseases:

- Mechanisms of Action : Studies suggest that this compound can inhibit amyloid-beta-induced neurotoxicity by blocking calcium influx and tau phosphorylation, which are critical processes involved in neurodegeneration .

Antioxidant Properties

The antioxidant capacity of this compound is significant for its potential health benefits:

- Oxidative Stress Reduction : Research shows that this compound can mitigate oxidative stress-induced damage in various cell types, enhancing cell viability and function .

Case Studies

Several studies have highlighted the therapeutic implications of this compound:

- Study on Cancer Cell Lines : A study involving human breast cancer MDA-MB-231 cells demonstrated that this compound encapsulated in a nanoemulsion showed higher cytotoxic effects compared to free this compound alone, suggesting improved delivery systems for cancer therapy .

- Nephroprotective Effects : Another study indicated that this compound could reduce nephrotoxicity associated with chemotherapy agents, enhancing kidney cell viability significantly when treated with both cisplatin and this compound .

作用机制

The mechanism of action of cis-Caffeic acid involves its ability to modulate several molecular pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also influences various signaling pathways, such as NFkB, STAT3, and ERK1/2, which are involved in inflammation and cancer progression .

相似化合物的比较

cis-Caffeic acid is often compared with other phenolic acids, such as:

Chlorogenic acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.

Rosmarinic acid: A derivative of caffeic acid found in many herbs, with anti-inflammatory and neuroprotective effects.

Caffeic acid phenethyl ester: A compound with potent anticancer and anti-inflammatory activities

These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its applications and effects.

属性

IUPAC Name |

(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4361-87-9 | |

| Record name | cis-Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。